molecular formula C15H12N2O B8467321 N-(1H-indol-4-yl)benzamide CAS No. 5192-24-5

N-(1H-indol-4-yl)benzamide

Cat. No. B8467321
M. Wt: 236.27 g/mol
InChI Key: RIBGOMNJCZCHGI-UHFFFAOYSA-N
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Patent
US05084455

Procedure details

3.5 g of the product of Step B dissolved in 35 ml of ethanol was refluxed with stirring and under an inert atmosphere for 5 hours with 3 ml of tert-pentyl-amine and the solvent was evaporated off. The residue was purified by chromatography over silica (eluant: methylene chloride/methanol 9:1) to obtain 3.5 g of 2-[3-[1,1-dimethylpropyl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide.
Name
product
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CC1CO[C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2)=[O:9].C(N)(CC)(C)C>C(O)C>[NH:15]1[C:16]2[C:12](=[C:11]([NH:10][C:8](=[O:9])[C:7]3[CH:6]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:14]1

Inputs

Step One
Name
product
Quantity
3.5 g
Type
reactant
Smiles
O1C(C1)COC1=C(C(=O)NC2=C3C=CNC3=CC=C2)C=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica (eluant: methylene chloride/methanol 9:1)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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